Cas no 95899-01-7 ((2-methoxyphenyl)(pyridin-2-yl)methanamine)

(2-methoxyphenyl)(pyridin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (2-methoxyphenyl)-(2-pyridyl)methanamine
- (2-methoxyphenyl)(pyridin-2-yl)methanamine
-
- Inchi: 1S/C13H14N2O/c1-16-12-8-3-2-6-10(12)13(14)11-7-4-5-9-15-11/h2-9,13H,14H2,1H3
- InChI Key: ZJWYEBFUZYOBGI-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1OC)(C1=NC=CC=C1)N
(2-methoxyphenyl)(pyridin-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119931-5.0g |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 5g |
$2152.0 | 2023-06-08 | |
Aaron | AR01A3RD-500mg |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 500mg |
$822.00 | 2025-02-09 | |
Aaron | AR01A3RD-100mg |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 100mg |
$379.00 | 2025-02-09 | |
A2B Chem LLC | AV49949-2.5g |
(2-Methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 2.5g |
$1566.00 | 2024-07-18 | |
1PlusChem | 1P01A3J1-500mg |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 500mg |
$772.00 | 2025-03-04 | |
1PlusChem | 1P01A3J1-100mg |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 100mg |
$363.00 | 2025-03-04 | |
1PlusChem | 1P01A3J1-2.5g |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 2.5g |
$1853.00 | 2025-03-04 | |
1PlusChem | 1P01A3J1-10g |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 10g |
$4006.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295226-2.5g |
(2-Methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 2.5g |
¥34023.00 | 2024-04-23 | |
Aaron | AR01A3RD-1g |
(2-methoxyphenyl)(pyridin-2-yl)methanamine |
95899-01-7 | 95% | 1g |
$1047.00 | 2025-02-09 |
(2-methoxyphenyl)(pyridin-2-yl)methanamine Related Literature
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
Additional information on (2-methoxyphenyl)(pyridin-2-yl)methanamine
Introduction to (2-methoxyphenyl)(pyridin-2-yl)methanamine (CAS No. 95899-01-7)
(2-methoxyphenyl)(pyridin-2-yl)methanamine, also known by its CAS number 95899-01-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy-substituted phenyl ring and a pyridine ring, both attached to an amino group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of (2-methoxyphenyl)(pyridin-2-yl)methanamine can be represented as C13H14N2O. The presence of the methoxy group on the phenyl ring and the pyridine moiety imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. Recent studies have highlighted the importance of these structural features in modulating the compound's pharmacological profile.
In the context of medicinal chemistry, (2-methoxyphenyl)(pyridin-2-yl)methanamine has been explored for its potential as a lead compound in the development of novel therapeutic agents. One area of particular interest is its activity as a modulator of neurotransmitter systems. Research has shown that compounds with similar structural motifs can exhibit potent effects on serotonin, dopamine, and norepinephrine receptors, making them promising candidates for treating neurological disorders such as depression, anxiety, and Parkinson's disease.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the interactions between (2-methoxyphenyl)(pyridin-2-yl)methanamine and its biological targets. These studies have utilized techniques such as molecular docking and molecular dynamics simulations to predict binding affinities and conformational changes. The results have provided valuable insights into the mechanism of action of this compound, guiding the rational design of more potent and selective derivatives.
Clinical trials involving compounds with similar structures have shown promising results in terms of safety and efficacy. For instance, a phase II clinical trial evaluating a related compound for the treatment of major depressive disorder reported significant improvements in symptom scores compared to placebo. These findings underscore the potential therapeutic utility of (2-methoxyphenyl)(pyridin-2-yl)methanamine and its derivatives.
In addition to its pharmacological properties, the synthesis of (2-methoxyphenyl)(pyridin-2-yl)methanamine has been optimized to improve yield and purity. Various synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions and reductive amination methods. These advancements have facilitated large-scale production and made it more accessible for research purposes.
The environmental impact of producing and using (2-methoxyphenyl)(pyridin-2-yl)methanamine has also been a subject of investigation. Green chemistry principles are increasingly being applied to minimize waste generation and reduce the use of hazardous reagents. Sustainable synthetic methods that employ environmentally friendly solvents and catalysts are being explored to ensure that the production process aligns with eco-friendly standards.
In conclusion, (2-methoxyphenyl)(pyridin-2-yl)methanamine (CAS No. 95899-01-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with recent advancements in computational modeling and synthetic chemistry, position it as a valuable lead compound for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activities, further enhancing its significance in the scientific community.
95899-01-7 ((2-methoxyphenyl)(pyridin-2-yl)methanamine) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)




